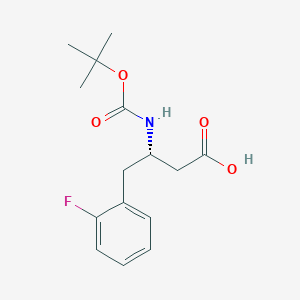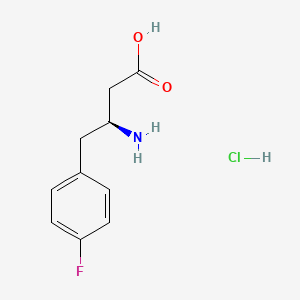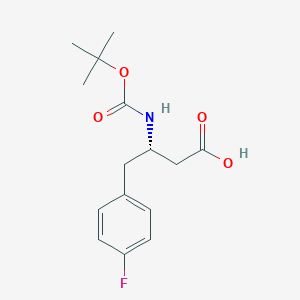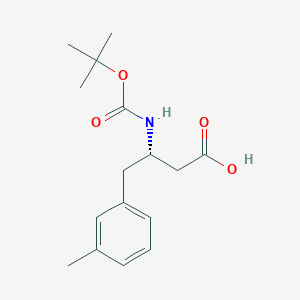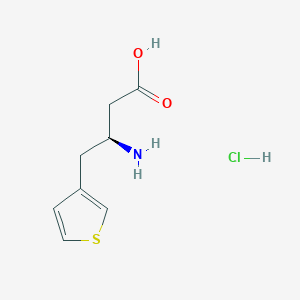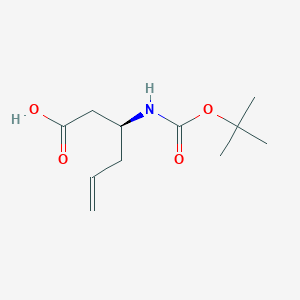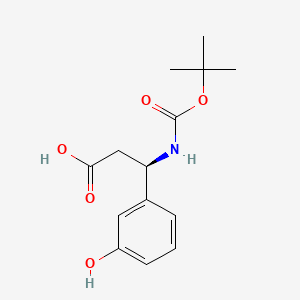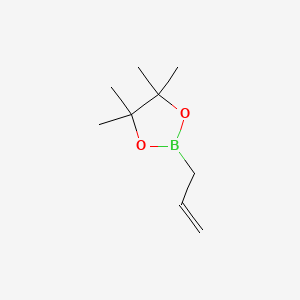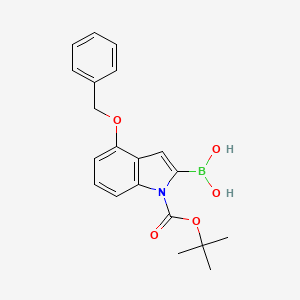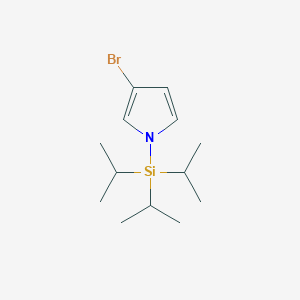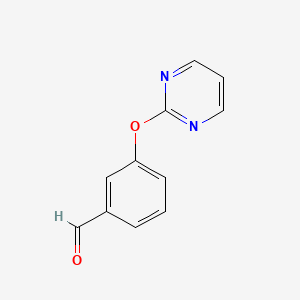![molecular formula C16H14ClNO4 B1272441 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid CAS No. 69902-04-1](/img/structure/B1272441.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid” is a derivative of Glycine . Its molecular formula is C16H14ClNO4 .
Molecular Structure Analysis
The InChI code of the compound is1S/C16H14ClNO4/c17-13-8-6-12 (7-9-13)14 (15 (19)20)18-16 (21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2, (H,18,21) (H,19,20) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid with a melting point between 130 - 133 degrees Celsius . Its molecular weight is 319.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Improved Synthesis Pathways : This compound has been utilized in the improved synthesis of pharmaceuticals like Clopidogrel Sulfate, demonstrating advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
- Antimicrobial Agent Synthesis : The compound serves as a precursor in the synthesis of antimicrobial agents, particularly in the formation of formazans and quinoxalines, which have shown moderate activity against various pathogens (P. Sah et al., 2014); (K. Popat et al., 2004).
Medicinal Chemistry and Drug Development
- Antitumor and Antioxidant Activities : Research has shown its derivatives' potential in antitumor and antioxidant activities, marking its significance in medicinal chemistry (M. A. El-Moneim et al., 2011).
- Anti-leishmanial and Anti-fungal Effects : Its derivatives have been studied for anti-leishmanial and anti-fungal effects, indicating its potential in treating infectious diseases (MI Khan et al., 2011).
Structural and Conformational Studies
- Molecular Structure Analysis : The compound is used in the study of molecular structures and conformations, aiding in the understanding of chemical interactions and stability (D. Lynch et al., 2003).
Discovery of Novel Compounds
- Natural Product Isolation : Its derivatives have been identified as novel compounds in natural products like Turkish Lichens, contributing to the discovery of new chemical entities (Suheyla Kirmizigul et al., 2003).
Safety and Hazards
Wirkmechanismus
Mode of Action
The presence of a benzyloxy carbonyl group suggests that it might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution . The chlorophenyl group might participate in electrophilic aromatic substitution reactions .
Pharmacokinetics
Factors such as its molecular weight (31974 ) and physical form (solid ) might influence its bioavailability. It’s also noted that the compound should be stored in a sealed, dry environment at room temperature , which could impact its stability and hence its pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and stability. In the case of this compound, it’s recommended to be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could impact its stability.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEBVGZLNNCTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377106 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]amino}(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |
CAS RN |
69902-04-1 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]amino}(4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

